molecular formula C18H12O4 B8608810 4-(6-(METHOXYCARBONYL)NAPHTHALEN-2-YL)BENZOIC ACID

4-(6-(METHOXYCARBONYL)NAPHTHALEN-2-YL)BENZOIC ACID

Cat. No.: B8608810
M. Wt: 292.3 g/mol
InChI Key: NGLLFHGZJOPMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carboxy-6-(4’-carboxyphenyl)naphthalene is an organic compound with the molecular formula C18H12O4. It is a derivative of naphthalene, featuring carboxyl groups at the 2 and 6 positions, and a carboxyphenyl group at the 4’ position. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxy-6-(4’-carboxyphenyl)naphthalene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids, catalyzed by palladium. The reaction conditions are generally mild and functional group tolerant .

Industrial Production Methods

Industrial production of 2-Carboxy-6-(4’-carboxyphenyl)naphthalene may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized catalysts and reaction conditions to ensure high yield and purity. The compound can be purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Carboxy-6-(4’-carboxyphenyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Carboxy-6-(4’-carboxyphenyl)naphthalene involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in MOFs, the compound acts as a ligand, coordinating with metal ions to form porous structures that can trap and store gases .

Comparison with Similar Compounds

Similar Compounds

    2,6-Naphthalenedicarboxylic acid: Similar structure but lacks the carboxyphenyl group.

    4,4’-Biphenyldicarboxylic acid: Contains biphenyl instead of naphthalene.

    Terephthalic acid: Contains a benzene ring instead of naphthalene.

Uniqueness

2-Carboxy-6-(4’-carboxyphenyl)naphthalene is unique due to its combination of naphthalene and carboxyphenyl groups, which provide distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of MOFs and other advanced materials .

Properties

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

6-(4-carboxyphenyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C18H12O4/c19-17(20)12-3-1-11(2-4-12)13-5-6-15-10-16(18(21)22)8-7-14(15)9-13/h1-10H,(H,19,20)(H,21,22)

InChI Key

NGLLFHGZJOPMIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an 100 mL three-necked RB flask equipped with a magnetic bar, a condenser and a nitrogen gas inlet, 6-bromo-2-naphthoic acid (2.51 g, 10 mmol), 4-carboxybenzene boronic acid (1.66 g, 10 mmol) and 20 mL of 1-propanol were mixed and stirred at room temperature for about 30 min. Palladium acetate (0.007 g, 0.003 equiv., 0.03 mmol), triphenylphosphine (0.024 g, 0.009 equiv., 0.9 mmol), Na2CO3 solution (2 M, 8 mL, 1.20 equiv., 12 mmol) and water (4 mL) were added and the mixture was refluxed for 1.5 h. When the mixture was still hot, 20 mL of water was added and the mixture was stirred and cooled to room temperature. The solid was separated by filtration and refluxed with 2 mL of 1M HCl and 25 mL of acetic acid. A white solid was obtained after filtration. No melting point was detected up to 350° C. 1H NMR (500 MHz, DMSO) δ 7.9–8.7 (m, 10H), 13.1 (s, 2H). IR (KBr) ν (cm−1): Anal. Calcd for C18H12O4: C, 73.97; H, 4.14. Found: C, 73.59; H, 4.05.
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.024 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0.007 g
Type
catalyst
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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